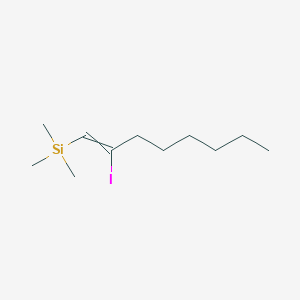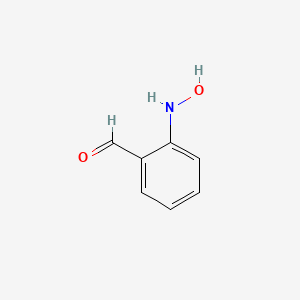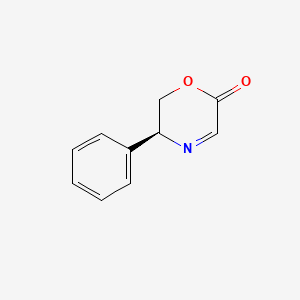
1,2,3,3',4,4'-Hexahydro-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene is a complex organic compound with a unique structure that includes two naphthalene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene typically involves the hydrogenation of 1,1’-binaphthalene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of high-pressure hydrogenation equipment and robust catalysts ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated derivatives
Substitution: Halogenated or alkylated naphthalene derivatives
科学的研究の応用
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron density and steric effects of the naphthalene rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1,1’-binaphthalene: A partially hydrogenated derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: The non-hydrogenated parent compound with distinct chemical properties.
1,2,3,4,5,6-Hexahydro-1,1’-binaphthalene: A fully hydrogenated derivative with different physical and chemical characteristics.
特性
CAS番号 |
193816-75-0 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H20/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-13,20H,5-6,9-10,14H2 |
InChIキー |
BBMZOWHLHQJLJK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)C3=CCCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-](/img/structure/B15162705.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)



![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)






